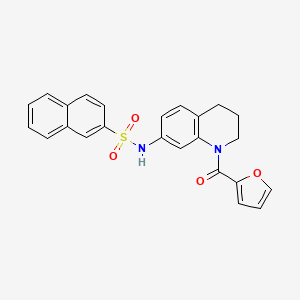

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide is a complex organic compound with a fascinating structure that merges multiple functional groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide involves multi-step processes:

Formation of Tetrahydroquinoline Core: : Starting from aniline derivatives, a Pictet-Spengler reaction with aldehydes forms the tetrahydroquinoline core.

Furan-2-Carbonyl Introduction: : The incorporation of the furan-2-carbonyl group typically involves acylation reactions using furan-2-carbonyl chloride in the presence of a base.

Sulfonamide Formation: : The final step introduces the naphthalene-2-sulfonamide group through sulfonylation reactions using naphthalene-2-sulfonyl chloride.

Industrial Production Methods

Industrial synthesis may utilize similar pathways but optimized for large-scale production. This involves continuous flow reactors for better yield and efficiency, along with stringent control of reaction conditions to ensure purity and reproducibility of the compound.

化学反応の分析

Types of Reactions

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide undergoes several key chemical reactions:

Oxidation: : Mild oxidizing agents can transform functional groups within the molecule, potentially leading to further functionalization.

Reduction: : Reductive conditions can modify the furan ring or quinoline core, enhancing the molecule's flexibility.

Substitution: : Electrophilic or nucleophilic substitutions, especially on the furan and naphthalene rings, allow for diversification of its chemical structure.

Common Reagents and Conditions

Oxidation: : KMnO₄, CrO₃

Reduction: : NaBH₄, LiAlH₄

Substitution: : Halogenating agents, organolithium reagents

Major Products Formed

The reactions mainly yield derivatives with modified electronic properties or enhanced reactivity, which are useful for further functionalization or applications in different domains.

科学的研究の応用

Chemistry

In synthetic chemistry, this compound serves as an intermediate for constructing more complex molecules, due to its multifunctional nature.

Biology

In biological research, it is studied for its potential bioactivity, including enzyme inhibition, receptor modulation, and as a tool for probing biological pathways.

Medicine

Medically, derivatives of this compound are investigated for therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry

Industrially, its stability and reactivity make it suitable for material science applications, such as in the creation of specialty polymers and catalysts.

作用機序

The mechanism by which this compound exerts its effects often involves interaction with specific biological targets:

Molecular Targets: : It can bind to enzymes or receptors, altering their activity.

Pathways Involved: : Pathways such as signal transduction, metabolic processes, or gene expression can be influenced by the presence of this compound or its derivatives.

類似化合物との比較

Compared to structurally similar compounds, N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide stands out due to its combined furan, quinoline, and sulfonamide moieties, which impart unique chemical and biological properties.

List of Similar Compounds

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-8-yl)naphthalene-2-sulfonamide

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide

This compound's uniqueness lies in its multi-functional structure, enabling a wide range of applications and reactions that are not as feasible with similar, less complex molecules.

生物活性

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines a sulfonamide group with furan and tetrahydroquinoline moieties, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C26H22N2O4S, with a molecular weight of approximately 426.5 g/mol. The compound's structure can be detailed as follows:

| Feature | Details |

|---|---|

| Molecular Formula | C26H22N2O4S |

| Molecular Weight | 426.5 g/mol |

| Functional Groups | Furan, Tetrahydroquinoline, Sulfonamide |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Furan Ring : Utilizing methods such as the Paal-Knorr synthesis.

- Synthesis of Tetrahydroquinoline : Achieved through cycloaddition reactions.

- Coupling Reactions : Final coupling of the furan and tetrahydroquinoline moieties with the sulfonamide group.

Biological Activity

Research indicates that this compound exhibits significant biological activities across various domains:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of sulfonamide derivatives. The presence of the naphthalene moiety enhances the compound's ability to interact with bacterial enzymes and disrupt cellular processes. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

The sulfonamide group is known for its anti-inflammatory effects. Compounds containing this functional group can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. The structural motifs present in this compound could potentially interfere with cancer cell proliferation and induce apoptosis.

Case Studies

- Antimicrobial Screening : A study evaluated various naphthalene sulfonamides for their antimicrobial efficacy. Results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 16–64 µg/mL against selected bacterial strains .

- Anti-inflammatory Assessment : In vivo studies demonstrated that sulfonamide derivatives significantly reduced swelling in animal models induced by carrageenan injection. The compound's anti-inflammatory activity was comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antitumor Evaluation : In vitro assays on cancer cell lines revealed that this compound inhibited cell growth with an IC50 value of approximately 25 µM. Mechanistic studies suggested that it induces cell cycle arrest at the G0/G1 phase and promotes apoptotic pathways .

特性

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S/c27-24(23-8-4-14-30-23)26-13-3-7-18-9-11-20(16-22(18)26)25-31(28,29)21-12-10-17-5-1-2-6-19(17)15-21/h1-2,4-6,8-12,14-16,25H,3,7,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTMJZBLHXUAAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N(C1)C(=O)C5=CC=CO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。